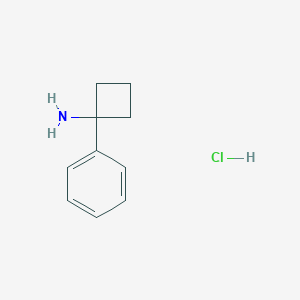

1-Phenylcyclobutanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenylcyclobutanamine hydrochloride is a chemical compound with the molecular formula C10H14ClN. It is a derivative of cyclobutanamine, where a phenyl group is attached to the cyclobutane ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Phenylcyclobutanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with phenylmagnesium bromide to form 1-phenylcyclobutanol, which is then converted to 1-phenylcyclobutanamine through reductive amination. The final step involves the reaction of 1-phenylcyclobutanamine with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Phenylcyclobutanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form cyclobutanamine derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: Formation of phenylcyclobutanone or phenylcyclobutanecarboxylic acid.

Reduction: Formation of cyclobutanamine derivatives.

Substitution: Formation of brominated or nitrated phenylcyclobutanamine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Phenylcyclobutanamine hydrochloride has been investigated for its potential therapeutic effects. It is structurally related to other amine compounds that exhibit pharmacological activities, such as anesthetic properties. Research indicates that derivatives of phenylcyclobutanamines can be utilized in both veterinary and human medicine as anesthetic agents due to their favorable pharmacokinetic profiles .

Case Study: Anesthetic Properties

A study demonstrated that N-substituted phenylcyclohexylamines, which share structural similarities with 1-phenylcyclobutanamine, are effective as anesthetics. These compounds were shown to be non-toxic and could be administered via various routes, including oral and parenteral methods, indicating a promising avenue for further research into their anesthetic applications .

Synthetic Methodologies

The compound has been utilized in various synthetic pathways, particularly in the synthesis of complex organic molecules. Its unique cyclobutane structure allows for innovative synthetic strategies that can lead to the development of new chemical entities.

Table 1: Synthetic Applications of this compound

Research on Derivatives

Research has focused on the synthesis of derivatives of this compound, exploring their biological activities and potential applications as pharmaceuticals. For instance, studies have shown that modifications to the amine group can enhance the compound's efficacy and selectivity for specific biological targets .

Case Study: Derivative Synthesis

A recent study highlighted the synthesis of various benzoxazole derivatives using 2-aminophenol and aromatic aldehydes, facilitated by catalysts derived from phenylcyclobutanamines. The resulting compounds exhibited significant biological activity, suggesting that phenylcyclobutanamine derivatives could serve as precursors for new therapeutic agents .

Mécanisme D'action

The mechanism of action of 1-phenylcyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to influence various biochemical processes .

Comparaison Avec Des Composés Similaires

Cyclobutanamine: Lacks the phenyl group, resulting in different chemical properties and reactivity.

Phenylcyclobutane: Lacks the amine group, leading to different applications and reactivity.

Phenylcyclobutanone: Contains a ketone group instead of an amine, resulting in different chemical behavior.

Uniqueness: 1-Phenylcyclobutanamine hydrochloride is unique due to the presence of both the phenyl and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .

Activité Biologique

1-Phenylcyclobutanamine hydrochloride (PCBA) is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interaction with monoamine oxidase (MAO), implications for drug development, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a novel class of cyclobutylamines. Its structure can be represented as follows:

- Chemical Formula : C10H12ClN

- Molecular Weight : 185.66 g/mol

The cyclobutane ring contributes to the compound's unique reactivity and biological profile.

Interaction with Monoamine Oxidase

Research indicates that PCBA acts as both a substrate and an irreversible inactivator of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. The mechanism of action involves the following steps:

- Inactivation Process : PCBA attaches to the flavin cofactor of MAO, leading to the formation of reactive metabolites.

- Metabolite Formation : The primary metabolite identified is 2-phenyl-1-pyrroline, followed by 3-benzoylpropanal and 3-benzoylpropionic acid. Each molecule of PCBA can lead to the inactivation of MAO while converting numerous substrates into products, indicating a potent catalytic effect .

- Radical Mechanism : The inactivation process is consistent with a radical mechanism, where PCBA undergoes one-electron oxidation, resulting in cyclobutane ring cleavage and subsequent radical formation .

Implications for Drug Development

The unique properties of PCBA have made it an attractive candidate for drug development, particularly in oncology:

- Cancer Research : Cyclobutane derivatives have shown promise as potent inhibitors of various kinases involved in cancer progression. For instance, modifications to the cyclobutane structure have led to improved binding affinities and selectivity towards targets like AKT kinases .

- Pharmacokinetics : Studies suggest that cyclobutanes exhibit favorable metabolic stability, which is crucial for maintaining therapeutic levels in vivo. For example, compounds derived from cyclobutane scaffolds demonstrated half-lives exceeding 80 minutes in biological systems, indicating their potential for sustained action .

Case Studies

Several case studies illustrate the application of PCBA and its derivatives in clinical settings:

- Case Study on Cancer Treatment : A study involving a cyclobutylamine analogue showed significant tumor growth inhibition in xenograft mouse models. The compound demonstrated high enzymatic potency against multiple cancer-related kinases (AKT1, AKT2, AKT3), highlighting its therapeutic potential .

- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of cyclobutane-based compounds in treating various cancers. These trials focus on optimizing pharmacokinetic profiles while assessing safety and efficacy outcomes .

Summary of Findings

| Aspect | Details |

|---|---|

| Mechanism of Action | Irreversible MAO inactivation via radical mechanism |

| Primary Metabolites | 2-phenyl-1-pyrroline, 3-benzoylpropanal, 3-benzoylpropionic acid |

| Therapeutic Applications | Potential use in cancer treatment; ongoing clinical trials |

| Metabolic Stability | High stability observed with half-lives exceeding 80 minutes |

Propriétés

IUPAC Name |

1-phenylcyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10(7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVYFMNCNFMBGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120218-45-3 |

Source

|

| Record name | 1-phenylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.